
2,4-Dichloro-8-nitroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-8-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It has been used as a reactant for the preparation of 1-methyl-1H-imidazole derivatives .
Molecular Structure Analysis
The molecule contains a total of 19 bonds; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 nitro group (aromatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 244.04 . It contains total 19 bond(s); 16 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), and 1 Pyrimidine(s) .Aplicaciones Científicas De Investigación
Anticancer Activity
2,4-Dichloro-8-nitroquinazoline and its derivatives have shown promise in anticancer research. A study by Chauhan et al. (2015) demonstrated that compounds derived from this compound exhibited significant antiproliferative activity against various human cancer cell lines, including lung and colon cancer. This suggests potential applications in developing anticancer therapeutics (Chauhan et al., 2015).
Synthesis and Modification
The compound has been involved in various synthetic processes. Wang Yu-ling (2008) explored a one-pot synthesis method of this compound, indicating its utility in chemical synthesis and potential for further chemical modifications (Wang Yu-ling, 2008).
Corrosion Inhibition
Lgaz et al. (2017) investigated the corrosion inhibition properties of this compound derivatives. These compounds were found to be effective inhibitors for mild steel in hydrochloric acid, showing potential applications in corrosion prevention (Lgaz et al., 2017).
Antimicrobial Properties
Research by Shah et al. (2012) on polyethers based on 4,7-dichloro 6-nitroquinazoline demonstrated antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Shah et al., 2012).
Inhibition of EGFR Signaling
Jin et al. (2005) synthesized a series of 5-substituted-4-hydroxy-8-nitroquinazolines, which may act as inhibitors of EGFR-related oncogenic signaling. This indicates its potential application in targeting specific signaling pathways in cancer therapy (Jin et al., 2005).
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity – single exposure (category 3). It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mecanismo De Acción
Target of Action
The primary target of 2,4-Dichloro-8-nitroquinazoline is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
This compound interacts with its target, SDH, by reducing the maximum rate of the enzyme’s activity (Vmax) while keeping the Michaelis constant (Km) unchanged . This indicates a non-competitive inhibition , where the compound binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity.
Biochemical Pathways
The shikimate pathway, which is affected by this compound, is responsible for the biosynthesis of aromatic amino acids in plants . By inhibiting SDH, the compound restricts the conversion of 3-dehydroshikimate to shikimate, a crucial step in this pathway . This can lead to a reduction in the production of these amino acids and impact various downstream processes that rely on them.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in the production of aromatic amino acids in plants . This can result in various molecular and cellular effects, such as reduced growth, as seen in the reduced root length of soybean and maize in hydroponic experiments .
Análisis Bioquímico
Cellular Effects
It is known that quinazoline derivatives can have anticancer activity, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propiedades
IUPAC Name |
2,4-dichloro-8-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHSDKNMNJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2794765.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2794766.png)
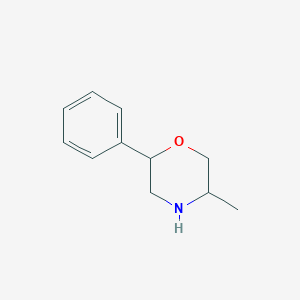

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)
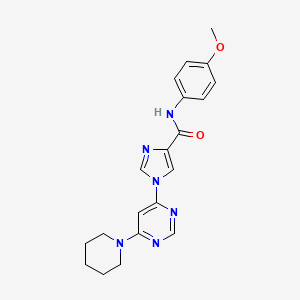
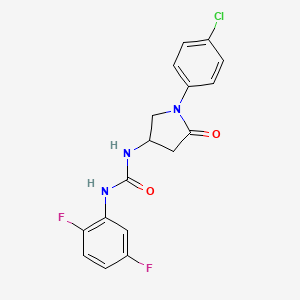
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2794781.png)

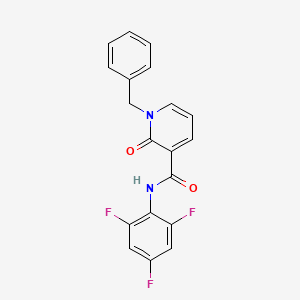
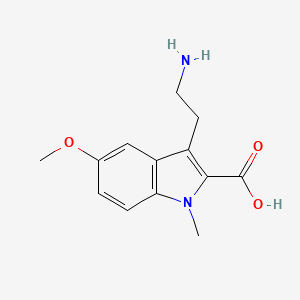
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2794788.png)